
Deracoxib
概要
説明
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, primarily used in veterinary medicine. It is marketed under the trade name Deramaxx and is used to treat pain and inflammation associated with osteoarthritis in dogs, as well as to prevent pain following orthopedic or dental surgery . This compound selectively inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain.
準備方法
The preparation of Deracoxib involves several synthetic steps:
Synthesis of 3-fluoro-4-methoxyacetophenone: This is achieved by reacting 2-fluorobenzene methyl ether with acetyl chloride in the presence of an acid catalyst, using methane chloride as the solvent.
Formation of 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione: This intermediate is synthesized by reacting 3-fluoro-4-methoxyacetophenone with ethyl difluoroacetate in the presence of an alkali, again using methane chloride as the solvent.
Industrial production methods focus on optimizing these reactions to ensure high yield and purity while minimizing costs and environmental impact.
化学反応の分析
Deracoxib undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Postoperative Pain Management
Efficacy in Orthopedic Surgery
Deracoxib is predominantly used for controlling postoperative pain and inflammation in dogs undergoing orthopedic procedures. A study demonstrated that administering this compound at doses of 1-2 mg/kg/day significantly improved analgesia after dental surgeries, with results indicating better pain management compared to placebo groups . The Glasgow Composite Pain Scale (GCPS) was employed to assess pain levels, showing statistically significant reductions in pain scores for this compound-treated dogs at various postoperative intervals .
Dosage and Administration
The recommended effective dose for managing postoperative orthopedic pain is between 3-4 mg/kg/day, given approximately 30 minutes before surgery . In a clinical trial involving 34 dogs undergoing soft tissue surgeries, those treated with this compound exhibited lower rescue rates for additional pain management compared to the placebo group (12.5% vs. 56.25%) .
Antitumor Properties
Recent studies have highlighted this compound's potential antitumor effects, particularly against transitional cell carcinoma (TCC) in dogs. In a clinical trial involving 26 dogs with confirmed TCC, this compound was administered at a dosage of 3 mg/kg/day. The results indicated that this compound was generally well tolerated and showed promising antitumor activity, as assessed through imaging techniques and clinical evaluations .
Mechanism of Action
The antitumor effects of this compound may be attributed to its ability to inhibit COX-2 enzymes, which are often upregulated in tumors. This inhibition can lead to reduced tumor proliferation and increased apoptosis in cancer cells . In vitro studies have also shown cytotoxic properties against osteosarcoma cell lines, suggesting broader applications in oncology .
Safety and Adverse Effects
While this compound is effective for pain management and has potential antitumor benefits, safety remains a critical concern. Reports have documented gastrointestinal perforations in dogs treated with this compound, especially when administered at dosages exceeding FDA recommendations or in conjunction with other nonsteroidal anti-inflammatory drugs (NSAIDs) or corticosteroids . A retrospective study indicated that a significant proportion of dogs treated with this compound had received higher than approved dosages or multiple NSAIDs within close temporal association, raising concerns about the drug's safety profile .
Case Study: Postoperative Pain Management
In a controlled study involving postoperative orthopedic pain management:
- Participants : 119 dogs
- Dosage : this compound at varying doses (4 mg/kg was notably effective)
- Outcomes : Statistically significant improvements in lameness and pain scores were observed at all postoperative evaluations compared to placebo .
Case Study: Transitional Cell Carcinoma
In another study focusing on TCC:
- Participants : 26 dogs with confirmed TCC
- Dosage : 3 mg/kg/day of this compound
- Outcomes : Positive tumor response was noted through imaging techniques; the drug was well tolerated without severe adverse effects reported .
Summary Table of Research Findings
Application | Study Type | Key Findings | Dosage |
---|---|---|---|
Postoperative Pain Management | Clinical Trial | Significant reduction in pain scores | 1-2 mg/kg/day |
Antitumor Activity | Clinical Trial | Well tolerated; positive tumor response | 3 mg/kg/day |
Safety Concerns | Retrospective Study | High incidence of gastrointestinal issues | >2 mg/kg/day |
作用機序
Deracoxib exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of these prostaglandins, thereby alleviating pain and inflammation . The molecular targets of this compound include the active site of COX-2, where it binds and prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins.
類似化合物との比較
Deracoxib belongs to the coxib class of NSAIDs, which also includes compounds like celecoxib, rofecoxib, and valdecoxib. These compounds share a similar mechanism of action, selectively inhibiting COX-2 to reduce pain and inflammation. this compound is unique in its specific use in veterinary medicine, particularly for dogs. Unlike some other coxibs, this compound is not recommended for use in cats .
Celecoxib: Used in human medicine for conditions like arthritis and pain management.
Rofecoxib: Previously used in human medicine but withdrawn due to cardiovascular risks.
Valdecoxib: Also used in human medicine but withdrawn for safety reasons.
This compound’s selectivity for COX-2 and its veterinary-specific applications make it a valuable tool in managing pain and inflammation in dogs, with ongoing research into its broader applications and safety profile .
生物活性
Deracoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is primarily used in veterinary medicine for managing pain and inflammation in dogs. This article explores the biological activity of this compound, focusing on its pharmacological effects, efficacy in clinical settings, and safety profile based on diverse research findings.
This compound selectively inhibits COX-2, an enzyme responsible for the synthesis of prostaglandins that mediate inflammation and pain. Unlike non-selective NSAIDs, which inhibit both COX-1 and COX-2, this compound aims to reduce the gastrointestinal side effects associated with COX-1 inhibition. The selective inhibition of COX-2 allows for effective pain relief while minimizing adverse effects on gastric mucosa and platelet function .
Pharmacokinetics
The pharmacokinetics of this compound indicate a rapid absorption and peak plasma concentration within 1 to 4 hours post-administration. It has a half-life ranging from 8 to 12 hours, allowing for once-daily dosing in clinical settings. The drug is metabolized primarily in the liver and excreted via urine and feces .
Postoperative Pain Management
Multiple studies have demonstrated the efficacy of this compound in managing postoperative pain in dogs. A randomized controlled trial involving 34 dogs undergoing soft tissue surgery showed that those treated with this compound at a dose of 1-2 mg/kg/day for three days experienced significantly lower pain scores compared to the placebo group. Specifically, only 2 out of 16 dogs treated with this compound required rescue analgesia compared to 9 out of 16 in the placebo group (P = 0.0091) .
Platelet Function
Research has also evaluated the impact of this compound on platelet function. A study found that while aspirin and meloxicam did not significantly affect platelet aggregation, this compound caused a mild decrease in aggregation induced by ADP. This effect suggests a potential risk for altered hemostasis, particularly in dogs with pre-existing conditions affecting coagulation .
Safety Profile and Adverse Effects
Despite its benefits, this compound is associated with certain risks. A retrospective study identified gastrointestinal tract perforation as a significant adverse event among dogs treated with this compound. Notably, many cases involved dosages exceeding FDA-approved levels or concurrent administration of other NSAIDs or corticosteroids. These findings underscore the importance of adhering to recommended dosages and monitoring for potential drug interactions .
Case Study: Efficacy in Osteoarthritis
A study involving dogs diagnosed with osteoarthritis assessed the long-term effects of this compound on pain management and mobility. Over a treatment period of several weeks, owners reported significant improvements in their pets' activity levels and reductions in pain-related behaviors, highlighting this compound's role as an effective long-term analgesic option .
Case Study: Cancer Treatment Synergy
Recent investigations have explored the potential synergistic effects of this compound when used alongside doxorubicin in treating canine mammary carcinoma. The combination therapy showed enhanced growth inhibition compared to doxorubicin alone, suggesting that this compound may have additional anticancer properties through mechanisms beyond COX inhibition .
Summary of Research Findings
特性
IUPAC Name |
4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZQAZKAZLXFMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045975 | |
Record name | Deracoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169590-41-4 | |
Record name | Deracoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169590-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deracoxib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deracoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11395 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deracoxib | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deracoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[3-(Difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DERACOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX29JB5XWV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Deracoxib?
A1: this compound is a selective inhibitor of cyclooxygenase-2 (COX-2) [, , , , , , , , , ].
Q2: How does this compound's selectivity for COX-2 translate into its therapeutic effects?
A2: COX-2 is an enzyme involved in the production of prostaglandins, which mediate pain and inflammation. By selectively inhibiting COX-2, this compound reduces the production of these prostaglandins, leading to analgesic and anti-inflammatory effects [, , , , , , ].
Q3: Does this compound affect COX-1, and what are the implications?
A3: this compound demonstrates a higher selectivity for COX-2 over COX-1. While it may exhibit some inhibitory effects on COX-1 at higher concentrations, its primary target is COX-2. This selectivity aims to minimize potential gastrointestinal adverse effects associated with COX-1 inhibition [, , , , , , ].
Q4: Are there differences in how this compound affects prostaglandin production in different tissues?
A4: Research suggests that the effects of this compound on prostaglandin production can vary across different tissues. For instance, studies have shown that while this compound effectively reduces prostaglandin E2 concentrations in blood and synovial fluid, it may have a less pronounced effect on gastric prostaglandin E1 and E2 synthesis [, ].
Q5: Beyond prostaglandin synthesis, are there other mechanisms through which this compound exerts its effects?
A5: Research suggests that this compound might have additional mechanisms of action beyond COX-2 inhibition. For example, some studies indicate that it may induce apoptosis in certain cancer cell lines and modulate the expression of proteins involved in cell cycle regulation [, , , ].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C17H14F3N3O3S, and its molecular weight is 397.39 g/mol [].
Q7: Is there information available on the spectroscopic data of this compound?
A7: The provided abstracts do not offer specific details on the spectroscopic data (e.g., NMR, IR) of this compound.
Q8: What is the elimination half-life of this compound in different species?
A9: The elimination half-life (t1/2) of this compound varies across species. For instance, it is approximately 7.9 hours in cats, 12.49 hours in horses, and 6.3 hours in geese [, , ].
Q9: How is this compound metabolized and excreted?
A9: The abstracts provided do not offer detailed information on the specific metabolic pathways or excretion routes of this compound.
Q10: What in vitro models have been used to investigate the effects of this compound?
A11: Various in vitro studies have employed cell lines, including canine osteosarcoma cells, mammary carcinoma cells, and chondrocytes, to investigate the effects of this compound on cell viability, apoptosis, and inflammatory mediator production [, , , ].
Q11: What animal models have been used to assess the efficacy and safety of this compound?
A12: Researchers have utilized a range of animal models, primarily in dogs, to evaluate this compound. These models include dogs with sodium urate crystal-induced stifle synovitis, those undergoing dental or soft tissue surgery, and dogs with naturally occurring osteoarthritis or specific cancers [, , , , , , ].
Q12: What are the potential adverse effects associated with this compound administration?
A13: While generally considered well-tolerated, potential adverse effects associated with this compound have been reported, primarily gastrointestinal issues like vomiting, diarrhea, and in some cases, more serious complications like duodenal perforation. These effects are often dose-dependent [, , , ].
Q13: Are there specific risk factors that might increase the likelihood of adverse effects?
A14: Studies suggest that certain factors, such as the concurrent use of corticosteroids or other NSAIDs, administration of higher than approved dosages, and pre-existing gastrointestinal conditions, may increase the risk of adverse effects [, , , ].
Q14: Are there ongoing efforts to develop novel this compound formulations or drug delivery systems?
A15: While the provided abstracts don't delve into specific novel formulations for this compound, one abstract mentions an "oral rapidly dissolving formulation" []. This suggests ongoing efforts to optimize its delivery and potentially enhance its therapeutic profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。